GNF-6231

概述

描述

GNF-6231 is a small molecule drug developed by Novartis AG. It is a potent, selective, and orally bioavailable inhibitor of the enzyme porcupine (protein-serine O-palmitoleoyltransferase), which is involved in the Wnt signaling pathway. This compound has shown significant potential in the treatment of various neoplasms and fibrotic diseases by inhibiting the secretion of Wnt ligands .

准备方法

GNF-6231 的合成涉及多个步骤,包括形成吡啶酰胺衍生物。合成路线通常包括以下步骤:

吡啶环的形成: 这涉及在特定条件下使适当的起始原料反应以形成吡啶环。

乙酰胺的形成: 然后使吡啶衍生物与乙酸酐反应形成乙酰胺基。

This compound 的工业生产方法尚未得到广泛的记录,但它们可能涉及优化合成路线以进行大规模生产,确保高产率和纯度。

化学反应分析

GNF-6231 经历各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。常见的试剂包括氧化剂,如高锰酸钾或过氧化氢。

还原: 这涉及添加氢或去除氧。常见的试剂包括还原剂,如氢化铝锂或硼氢化钠。

取代: 这涉及用另一个官能团取代一个官能团。常见的试剂包括卤素或亲核试剂。

科学研究应用

Fibrosis Treatment

Mechanism of Action:

GNF-6231 inhibits the secretion of Wnt ligands by targeting Porcupine, thereby blocking Wnt signaling. This inhibition is particularly relevant in conditions characterized by excessive fibrosis.

Case Study: Systemic Sclerosis

- In a study involving murine models of systemic sclerosis (SSc), this compound demonstrated significant antifibrotic effects. The compound reduced skin fibrosis in multiple models, including bleomycin-induced fibrosis and chronic graft-versus-host disease (cGvHD) models.

- Results:

Cardiac Repair Post-Infarction

Mechanism of Action:

Following myocardial infarction (MI), this compound's ability to inhibit Wnt signaling has been shown to improve cardiac function and remodeling.

Case Study: Myocardial Infarction in Mice

- In C57BL/6 mice treated with this compound post-MI, there was a notable reduction in cardiac dysfunction and fibrosis.

- Results:

Cancer Therapeutics

Mechanism of Action:

The Wnt/β-catenin pathway is often dysregulated in various cancers. By inhibiting this pathway, this compound may provide therapeutic benefits in cancer management.

Case Study: Colorectal Cancer

- Research indicates that this compound can suppress tumor growth by inhibiting Wnt signaling pathways that promote cancer cell proliferation and survival.

- Results:

Bone Health

Mechanism of Action:

this compound's inhibition of Wnt signaling has implications for bone density regulation.

Case Study: Bone Morphology Analysis

- In studies involving Sost knockout mice, treatment with this compound resulted in decreased bone mineral content and density.

- Results:

Summary Table of Applications

作用机制

GNF-6231 通过抑制猬蛋白酶发挥作用,猬蛋白酶是分泌 Wnt 配体所必需的。通过阻断这些配体的分泌,this compound 阻止 Wnt 信号通路的激活。该通路参与各种生理过程,包括细胞增殖、分化和迁移。 抑制该通路会导致纤维化组织和肿瘤的消退 .

相似化合物的比较

GNF-6231 作为猬蛋白抑制剂具有高效力和选择性,因此是独一无二的。类似的化合物包括:

LGK974: 另一种具有类似作用机制但化学结构不同的猬蛋白抑制剂。

WNT974: 一种也靶向 Wnt 信号通路的化合物,但可能具有不同的药代动力学特性。

这些化合物共享抑制 Wnt 信号通路的共同目标,但在化学结构、效力和具体应用方面有所不同。

生物活性

GNF-6231 is a potent small molecule inhibitor targeting the Wnt signaling pathway, specifically functioning as a Porcupine inhibitor. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly in oncology and cardiac conditions. The biological activity of this compound is primarily centered around its ability to inhibit Wnt ligand secretion, which is crucial for the modulation of cellular processes such as proliferation, differentiation, and survival.

Wnt Signaling Pathway

The Wnt signaling pathway plays a significant role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers and fibrotic diseases. This compound exerts its effects by blocking the secretion of Wnt ligands, thereby preventing their interaction with Frizzled receptors and downstream signaling events.

Inhibition of Porcupine

Porcupine is a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt ligands. By inhibiting Porcupine, this compound effectively reduces the levels of active Wnt proteins in the extracellular space, leading to decreased activation of the canonical Wnt signaling pathway.

Antitumor Efficacy

In preclinical studies, this compound has demonstrated robust antitumor activity. For instance, in a mouse model bearing MMTV-WNT1 xenografts, this compound treatment resulted in significant tumor regression with T/C values indicating a 74% to 84% reduction in tumor size at doses of 1 mg/kg and 3 mg/kg respectively (p < 0.0001) .

Cardiac Applications

Recent studies have explored the use of this compound in myocardial infarction (MI) models. In C57Bl/6 mice subjected to MI, administration of this compound led to:

- Improved cardiac function : Fractional shortening was significantly better (38.71% vs. 34.89% in vehicle-treated controls).

- Reduced fibrosis : The compound prevented progression and promoted reversal of established cardiac fibrosis.

- Enhanced cellular proliferation : Increased proliferation of interstitial cells and improved survival rates of cardiomyocytes were noted .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Tumor Models | Significant tumor regression (T/C -74% to -84%) |

| Myocardial Infarction | Improved fractional shortening; reduced fibrosis |

| Cellular Mechanisms | Increased cardiomyocyte survival; reduced myofibroblast proliferation |

Case Study 1: Antitumor Activity

In a controlled study involving MMTV-WNT1 xenograft models, this compound was administered at varying doses over several weeks. Results indicated a dose-dependent response with significant inhibition of Wnt target gene expression (Axin2) correlating with tumor size reduction.

Case Study 2: Cardiac Function Post-MI

A study involving post-myocardial infarction treatment with this compound showed that mice treated with the compound exhibited less cardiac remodeling and better overall heart function compared to controls. The mechanism was linked to enhanced cellular proliferation and reduced apoptosis among cardiomyocytes.

属性

IUPAC Name |

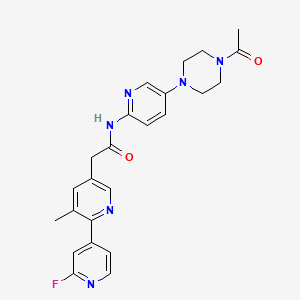

N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN6O2/c1-16-11-18(14-28-24(16)19-5-6-26-21(25)13-19)12-23(33)29-22-4-3-20(15-27-22)31-9-7-30(8-10-31)17(2)32/h3-6,11,13-15H,7-10,12H2,1-2H3,(H,27,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXNRMISICMFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C2=CC(=NC=C2)F)CC(=O)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does GNF-6231 interact with its target and what are the downstream effects on cardiac repair following MI?

A1: this compound inhibits the Wnt/β-catenin signaling pathway by blocking the secretion of Wnt ligands. [, ] This inhibition has been shown to exert multiple beneficial effects on post-MI cardiac repair:

- Enhanced Cell Proliferation: this compound promotes the proliferation of interstitial cells, particularly Sca1+ cardiac progenitors, in the heart. This contributes to replenishing damaged cardiac tissue. []

- Reduced Cell Death: The compound protects cardiomyocytes from apoptosis, preserving the functional muscle cells of the heart. []

- Inhibition of Fibrosis: this compound reduces the proliferation of myofibroblasts and their production of collagen I, key components of scar tissue. This limits the extent of fibrosis and preserves cardiac function. []

Q2: What is the evidence for the in vivo efficacy of this compound in mitigating post-MI cardiac damage?

A2: Studies using a mouse model of MI have demonstrated that systemic administration of this compound after MI leads to:

- Improved Cardiac Function: this compound treatment results in significantly better preservation of cardiac function, as measured by fractional shortening, compared to untreated controls. []

- Reduced Infarct Size: The area of damaged tissue following MI is significantly smaller in mice treated with this compound. []

- Reduced Adverse Remodeling: this compound treatment mitigates the negative structural changes that occur in the heart after MI, such as ventricular dilation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。